1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonamide group, and a thiophene-substituted pyridine moiety
Preparation Methods
The synthesis of 1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The thiophene-substituted pyridine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of sulfonamide groups to amines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to modify the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The imidazole ring can interact with metal ions and other biomolecules, affecting their function. The thiophene-substituted pyridine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:
Sulfonamide derivatives: These compounds share the sulfonamide group and exhibit similar enzyme inhibition properties.
Imidazole derivatives: Compounds with imidazole rings are known for their metal-binding capabilities and biological activities.
Thiophene-substituted pyridines: These compounds have similar aromatic structures and are used in various chemical and biological applications.
Properties
IUPAC Name |
1-propan-2-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12(2)20-10-16(18-11-20)24(21,22)19-8-13-6-14(9-17-7-13)15-4-3-5-23-15/h3-7,9-12,19H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYUMIXTHPHCHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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